

# Foundational Concepts of Port Economics in ANTAQ's Studies: A Technical Guide

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Brasília, D.F. - Brazil's National Waterway Transportation Agency (**ANTAQ**) plays a pivotal role in shaping the economic landscape of the nation's port sector. Through a comprehensive regulatory framework, **ANTAQ** endeavors to foster a competitive, efficient, and environmentally sustainable port industry. This technical guide delves into the core economic principles that underpin **ANTAQ**'s studies and regulatory actions, providing researchers, scientists, and drug development professionals with an in-depth understanding of the foundational concepts driving port economics in Brazil. The analysis is based on a review of **ANTAQ**'s official publications, resolutions, and publicly available data.

## Core Economic Pillars of ANTAQ's Regulatory Framework

**ANTAQ**'s approach to port economics is built upon four key pillars: Tariff Regulation, Market Competition, Port Performance and Efficiency, and Investment and Concessions. These pillars are interconnected and collectively aim to ensure the provision of adequate port services at fair prices, attract necessary investments for modernization, and promote the sustainable development of port infrastructure.

### Tariff Regulation: A Standardized Approach

A cornerstone of **ANTAQ**'s economic regulation is the standardized tariff structure for Brazilian port authorities. This framework, established by Normative Resolution No. 61 of 2021, aims to bring transparency and predictability to port charges.<sup>[1][2]</sup> The resolution defines the tariff

groups and modalities that can be applied by organized ports, moving away from a previously fragmented system where each port had its own pricing methodology.[3][4]

The tariff review and readjustment process is a critical component of this regulation. Port authorities can request tariff revisions, which undergo a thorough analysis by **ANTAQ** to ensure an economic-financial balance.[5] This process considers projected revenues and the average costs of services.[3] For instance, in 2022, **ANTAQ** approved tariff reviews for the ports of Fortaleza and Itajaí based on this new model.[6]

A key innovation in **ANTAQ**'s approach to tariff regulation is the Port Administration Panel, a publicly accessible tool that allows users to consult and compare the tariffs charged by all organized ports in the country.[3][5][6][7] This transparency is intended to empower port users and stimulate competition among port facilities.[3][4]

## Market Competition: Ensuring a Level Playing Field

**ANTAQ** actively works to promote a competitive environment within the Brazilian port sector. This involves collaboration with the Administrative Council for Economic Defense (CADE) to prevent anti-competitive practices. The agency's role extends to the analysis of vertical integration in the port sector and ensuring that concession agreements for new terminals do not create conflicts of interest that could harm competition.

The methodology for market analysis in **ANTAQ**'s studies, particularly in the context of new concessions, involves both macro and micro demand analysis. The macro analysis assesses the flow of cargo and inter-port competition, while the micro analysis focuses on the distribution of cargo among terminals within the same port complex (intra-port competition).[8]

## Port Performance and Efficiency: The Environmental Performance Index (IDA)

To monitor and incentivize the improvement of port services, **ANTAQ** has developed a series of performance indicators. Among the most significant is the Environmental Performance Index (IDA).[9][10] The IDA is a comprehensive tool that evaluates the environmental management of both public and private port facilities across Brazil.

The index is composed of 38 indicators distributed across four categories: economic-operational, socio-cultural, physical-chemical, and biological-ecological.[11][12] Through the IDA Panel, stakeholders can access the performance scores of different ports, track their historical performance, and identify best practices in environmental management.[9] This initiative is part of a broader effort by **ANTAQ** to promote decarbonization and sustainability in the port sector, including studies on the use of green hydrogen and economic incentives for less polluting vessels.[4][13]

## Investment and Concessions: Fostering Modernization

**ANTAQ** plays a crucial role in attracting private investment to the Brazilian port sector through a structured process for concessions and privatizations. The agency is responsible for conducting and overseeing the Technical, Economic, and Environmental Feasibility Studies (EVTEA) that form the basis of new port projects.

These studies involve detailed demand projections, engineering solutions, and robust financial modeling to ensure the viability and attractiveness of the projects to potential investors. The EVTEA process provides the necessary legal and economic security to foster the modernization and expansion of Brazil's port infrastructure.

## Quantitative Data Summary

To provide a clear overview of the quantitative aspects of **ANTAQ**'s studies, the following tables summarize key data related to port tariffs and environmental performance.

### Table 1: Standardized Tariff Structure for Brazilian Port Authorities (Resolution No. 61/2021)

| Tariff Group  | Description                                 |
|---|---|
| Group 1   | Use of Aquatic Access Infrastructure        |
| Group 2   | Use of Berthing Facilities                  |
| Group 3   | Use of Land Port Infrastructure             |
| Group 4   | Provision of Services by the Port Authority |
| Group 5   | Special Services                            |
| Source: ANTAQ, Normative Resolution No. 61/2021.[2] |   |

**Table 2: Approved Annual Tariff Revenue (RAT) and Investment Projections for Selected Ports**

| Port                                      | Projected Annual Tariff Revenue (RAT) | Authorized Investments            |
|---|---------------------------------------|-----------------------------------|
| Port of Ilhéus                            | R\$ 11,405,335.04                     | R\$ 46,213,415.83                 |
| Port of Aratu                             | R\$ 79,771,710.39                     | R\$ 56,050,828.93                 |
| Port of Rio de Janeiro                    | R\$ 102,664,938.31                    | Not specified in the deliberation |
| Source: ANTAQ Deliberations. [14][15][16] |                                       |                                   |

**Table 3: Structure of the Environmental Performance Index (IDA)**

| Category              | Subcategories  |
|-----------------------|--|
| Economic-Operational  | - Energy Management- Waste Management- Water Resource Management |
| Socio-Cultural        | - Community Relations- Occupational Health and Safety            |
| Physical-Chemical     | - Air Quality- Water Quality- Soil and Subsoil Quality           |
| Biological-Ecological | - Biodiversity and Ecosystems- Ballast Water Management          |

Source: ANTAQ.[11]

## Methodologies and Protocols

This section outlines the detailed methodologies employed by **ANTAQ** in its economic studies, providing a procedural framework for key activities.

### Protocol for Tariff Review and Readjustment

The process for reviewing and readjusting port tariffs under Normative Resolution No. 61/2021 follows a structured protocol:

- Submission of Request: The Port Authority submits a formal request for tariff review or readjustment to **ANTAQ**.
- Technical Analysis: **ANTAQ**'s technical body conducts a detailed analysis of the proposal, considering:
  - The economic-financial balance of the port authority.
  - Projected operational costs and revenues.
  - Planned investments in infrastructure.
  - The Average Tariff Effect (EMT) and the Average Readjustment Index (IRT).[14][15][16]

- Public Consultation (if applicable): For significant revisions, **ANTAQ** may hold public consultations to gather input from port users and other stakeholders.
- Deliberation by the Board of Directors: The technical analysis and any public feedback are presented to **ANTAQ**'s Board of Directors for a final decision.
- Homologation and Publication: If approved, the new tariff structure is formally homologated and published, with a specified date for entry into force.[\[14\]](#)[\[15\]](#)[\[16\]](#)

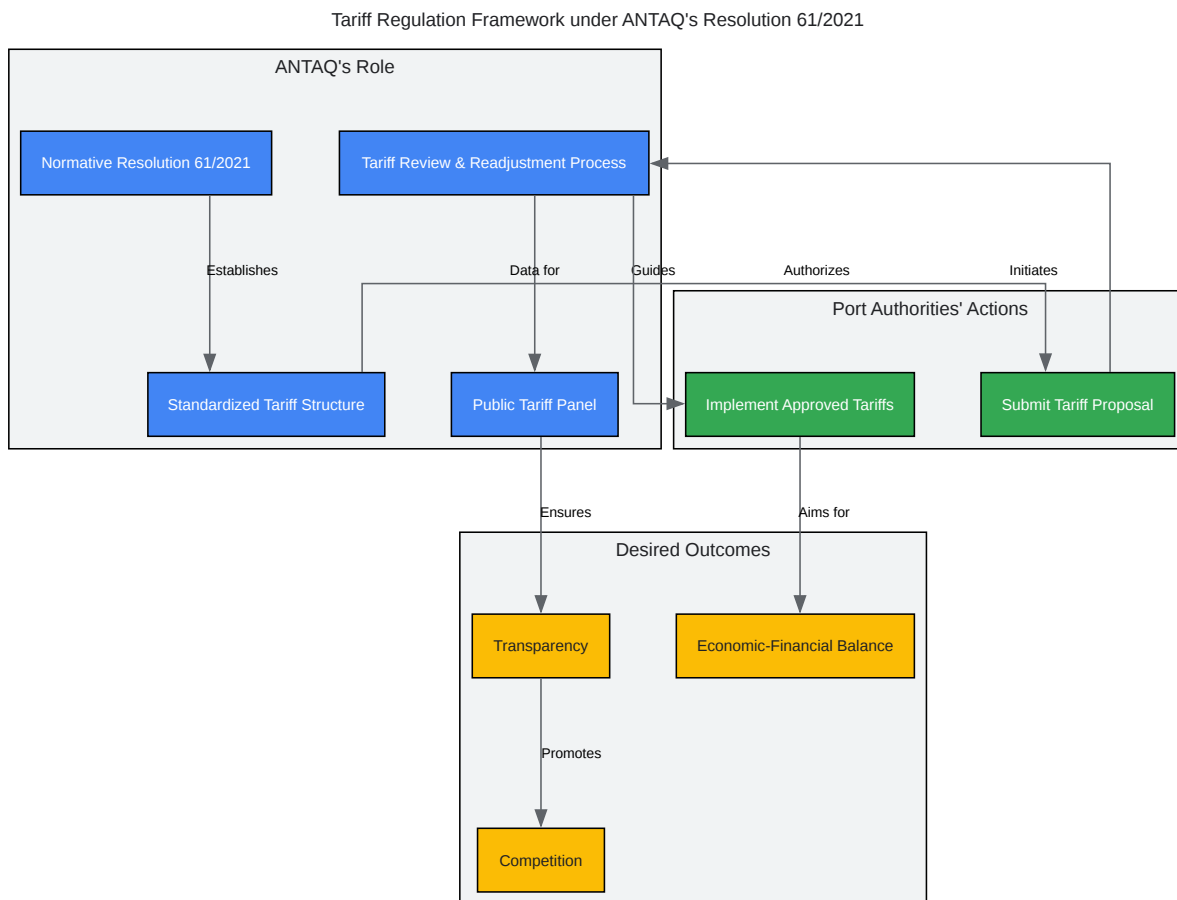
## Methodology for the Environmental Performance Index (IDA)

The calculation of the IDA involves a multi-step process:

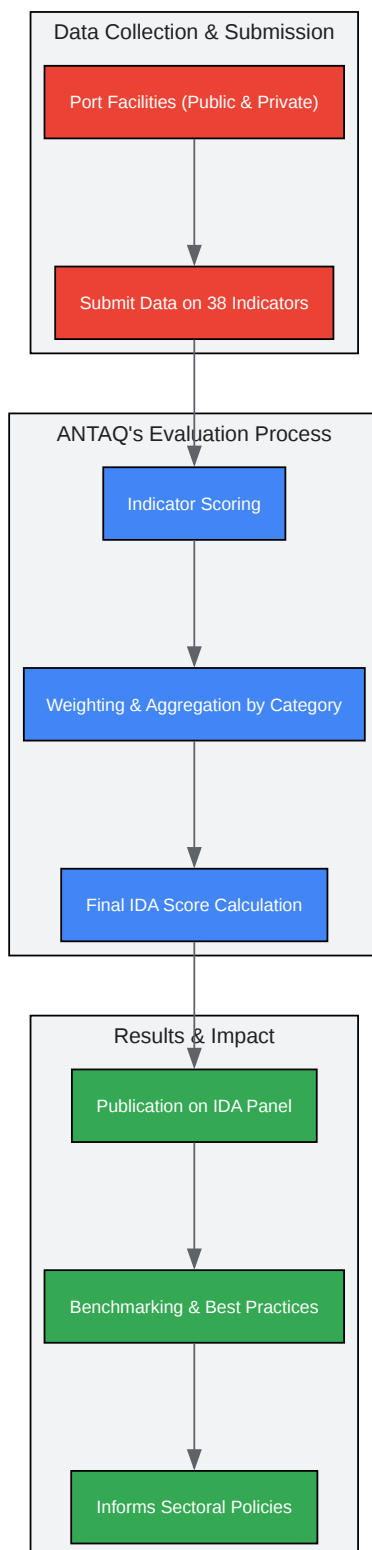
- Data Collection: Port authorities and private terminals submit data related to the 38 environmental performance indicators through a dedicated system.
- Indicator Scoring: Each indicator is assigned a score based on the level of compliance and performance demonstrated by the port facility.
- Weighting and Aggregation: The indicators are weighted according to their relative importance and aggregated to calculate the score for each of the four main categories.
- Final Index Calculation: The scores from the four categories are combined to generate the final IDA score for the port facility, ranging from 0 to 100.
- Public Disclosure: The results are made publicly available through the IDA Panel on **ANTAQ**'s website.[\[9\]](#)

## Visualizing Core Concepts

To further elucidate the foundational concepts of port economics in **ANTAQ**'s studies, the following diagrams, generated using Graphviz (DOT language), illustrate key logical relationships and workflows.

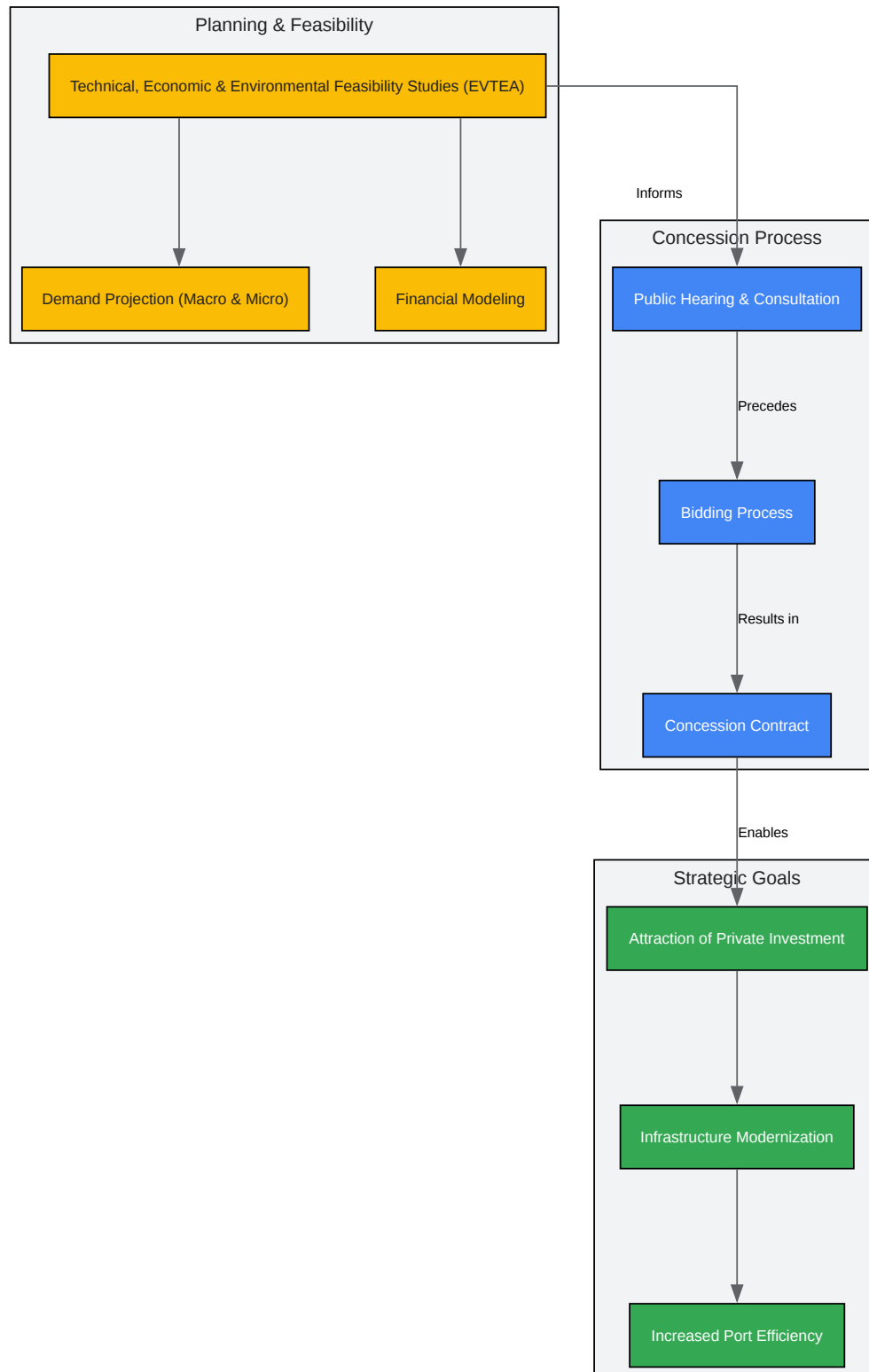


## Workflow of the Environmental Performance Index (IDA) Methodology





Framework for Port Concessions and Investments



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